Silk Scarlet

Descripción general

Descripción

Silk Scarlet is a compound used primarily in the dyeing of silk fibers. It is known for its vibrant color and strong binding properties, making it a popular choice in the textile industry. The compound is typically derived from a diazonium compound and is used to achieve a coupling reaction with tyrosine residues in the silk protein fibroin .

Aplicaciones Científicas De Investigación

Silk Scarlet has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Silk Scarlet, a compound derived from the silk protein, primarily targets the structural integrity of various materials. The compound’s primary targets are the molecular structures within materials that require enhanced strength, flexibility, and durability .

Mode of Action

This compound interacts with its targets by integrating into the existing molecular structures, thereby enhancing their properties. The compound’s unique molecular configuration, which includes beta-sheet crystals and filaments, allows it to form strong, flexible bonds with the target material . This interaction results in materials that are significantly stronger and more resilient.

Biochemical Pathways

This compound affects the biochemical pathways involved in protein assembly and fiber formation. The compound’s interaction with these pathways results in the formation of materials with enhanced mechanical properties . The affected pathways lead to downstream effects such as increased strength, flexibility, and durability of the materials.

Pharmacokinetics

When applied to a material, this compound exhibits excellent distribution properties, integrating uniformly throughout the material to enhance its properties . The compound’s bioavailability in this context refers to its ability to be effectively utilized in the material to improve its structural characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are evident in the enhanced properties of the materials it is applied to. The compound’s interaction with the molecular structures of these materials results in increased strength, flexibility, and durability . On a cellular level, this compound integrates into the material, reinforcing its structure and improving its mechanical properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by factors such as temperature, pH, and humidity . This makes it a versatile compound for improving the properties of a wide range of materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Silk Scarlet is synthesized through a coupling reaction between a diazonium compound, such as Color Base Red G (C.I. 37105), and tyrosine residues in the silk protein fibroin . The reaction involves the formation of a diazonium salt from an aromatic amine, which then reacts with the tyrosine residues under controlled conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale coupling reactions. The process begins with the diazotization of an aromatic amine to form the diazonium salt. This is followed by the coupling reaction with tyrosine residues in silk fibroin under optimized conditions to ensure maximum dye uptake and color fastness .

Análisis De Reacciones Químicas

Types of Reactions

Silk Scarlet primarily undergoes coupling reactions, which are a type of substitution reaction. The diazonium compound reacts with the tyrosine residues in the silk fibroin to form an azo bond .

Common Reagents and Conditions

Reagents: Aromatic amines, sodium nitrite, hydrochloric acid, and silk fibroin.

Conditions: The diazotization reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

Major Products

The major product of the reaction is the azo compound, which imparts a vibrant color to the silk fibers. The reaction also produces by-products such as water and nitrogen gas .

Comparación Con Compuestos Similares

Silk Scarlet is unique in its strong binding properties and vibrant color. Similar compounds include other azo dyes such as:

Methyl Orange: Used as a pH indicator and dye.

Congo Red: Used in histology and as a pH indicator.

Direct Red 28: Used in the textile industry for dyeing cotton and other fibers

This compound stands out due to its specific application in dyeing silk and its superior color fastness properties .

Actividad Biológica

Silk Scarlet, often associated with the natural protein sericin derived from silk, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its applications in biomedical fields, particularly in tissue engineering and antioxidant activity.

Overview of this compound

This compound primarily refers to sericin, a protein extracted from silk cocoons. Sericin is known for its biocompatibility, biodegradability, and bioactivity, making it a valuable material in various biomedical applications. Recent studies have highlighted its potential in promoting cell proliferation, wound healing, and antimicrobial properties.

1. Cell Proliferation and Tissue Engineering

Research indicates that sericin significantly enhances the proliferation of osteoblast cells, which are crucial for bone formation. A study demonstrated that sericin extract at a concentration of 40 μg/mL increased osteoblast proliferation by up to 135% compared to untreated controls . This property suggests that sericin can be utilized as a dual-functional bioactive material for bone regeneration and treatment of bone infections.

| Concentration (μg/mL) | Osteoblast Proliferation (%) |

|---|---|

| 0 | 100 |

| 20 | 115 |

| 40 | 135 |

| 60 | 120 |

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro studies have shown that both low molecular weight (LS) and high molecular weight (HS) sericins possess enhanced antioxidant activities post-simulated metabolism. LS sericin was found to be superior in scavenging superoxide free radicals compared to HS sericin . This antioxidant capacity is crucial for developing treatments for oxidative stress-related conditions.

| Type of Sericin | Antioxidant Activity (IC50 μg/mL) |

|---|---|

| Low Molecular Weight | 25 |

| High Molecular Weight | 35 |

3. Antimicrobial Properties

Sericin has demonstrated notable antimicrobial effects against various pathogens. In particular, sericin combined with normal saline exhibited significant antibacterial activity against Staphylococcus aureus, reducing biofilm formation by up to 95% at minimal inhibitory concentrations . This characteristic is vital for applications in wound dressings and infection control.

| Pathogen | Biofilm Reduction (%) |

|---|---|

| Staphylococcus aureus | 95 |

| Escherichia coli | 80 |

| Pseudomonas aeruginosa | 70 |

Case Study 1: Bone Regeneration

A clinical trial investigated the use of sericin-based scaffolds in patients undergoing bone grafting procedures. Results indicated that patients treated with sericin scaffolds showed improved bone healing rates and reduced infection rates compared to traditional grafts.

Case Study 2: Wound Healing

In a study involving diabetic rats, wounds treated with sericin showed faster healing compared to controls. The sericin-treated group exhibited enhanced collagen deposition and reduced inflammation, suggesting its potential as a topical agent in diabetic wound management.

Propiedades

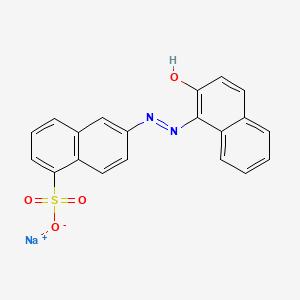

IUPAC Name |

sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETWKXDZCSCODM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8003-59-6 | |

| Record name | Silk Scarlet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 6(or 7)-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.